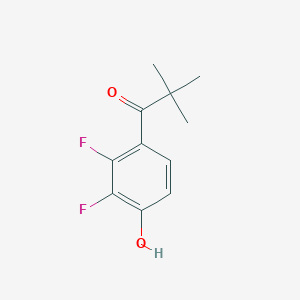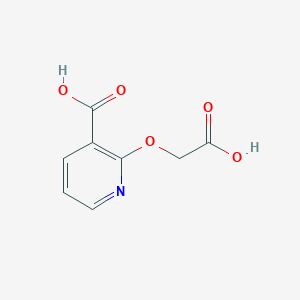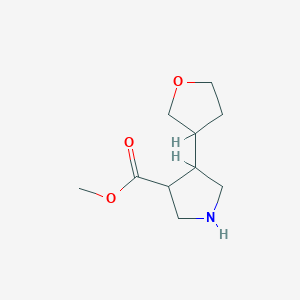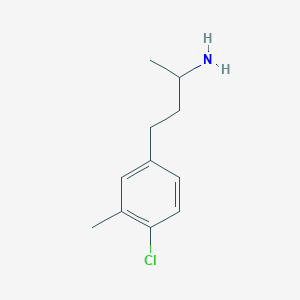![molecular formula C14H20N2O7S B15273594 Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate CAS No. 731002-02-1](/img/structure/B15273594.png)
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a diethylsulfamoyl group, a nitrophenoxy group, and an ethyl acetate moiety. This compound is often used in pharmaceutical testing and research due to its specific chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate typically involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine, and TBTU as a coupling agent at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted ethyl acetate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate involves its interaction with specific molecular targets. The diethylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenoxy group may participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties.
Methyl butyrate: Another ester with comparable structural features.
Ethyl benzoate: An ester with a benzene ring, similar in reactivity.
Uniqueness
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its diethylsulfamoyl and nitrophenoxy groups make it distinct from simpler esters, providing unique opportunities for research and application .
Propiedades
Número CAS |
731002-02-1 |
|---|---|
Fórmula molecular |
C14H20N2O7S |
Peso molecular |
360.38 g/mol |
Nombre IUPAC |
ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate |
InChI |
InChI=1S/C14H20N2O7S/c1-4-15(5-2)24(20,21)11-7-8-13(12(9-11)16(18)19)23-10-14(17)22-6-3/h7-9H,4-6,10H2,1-3H3 |
Clave InChI |
TZEQFXLNTIIJOR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


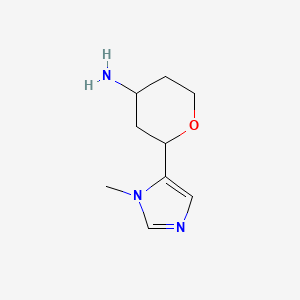
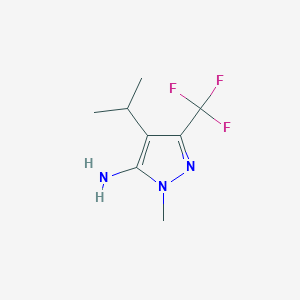


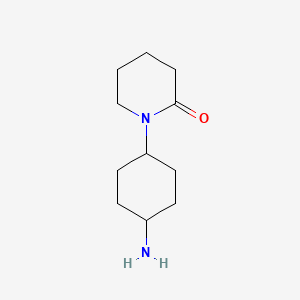
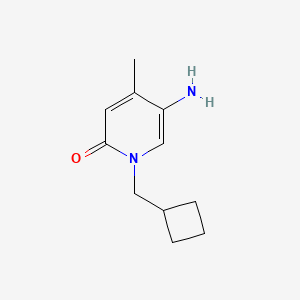
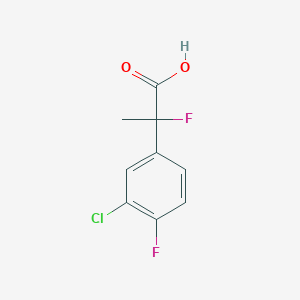
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)
